molecular formula C17H16O B14335900 1-(4-Methylphenyl)-2-phenylbut-2-en-1-one CAS No. 102789-94-6

1-(4-Methylphenyl)-2-phenylbut-2-en-1-one

Cat. No.: B14335900
CAS No.: 102789-94-6
M. Wt: 236.31 g/mol
InChI Key: NFNFHMZRHRALEP-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-2-phenylbut-2-en-1-one is an organic compound characterized by its aromatic ketone structure. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-2-phenylbut-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide in methanol. The reaction conditions usually involve stirring the mixture at room temperature for several hours, followed by recrystallization from hot methanol to obtain the pure product .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-2-phenylbut-2-en-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.

    Substitution: NBS, radical initiators, typically in non-polar solvents.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(4-Methylphenyl)-2-phenylbut-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-2-phenylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. Additionally, the aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methylphenyl)-2-phenylbut-2-en-1-one is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions

Properties

CAS No.

102789-94-6

Molecular Formula

C17H16O

Molecular Weight

236.31 g/mol

IUPAC Name

1-(4-methylphenyl)-2-phenylbut-2-en-1-one

InChI

InChI=1S/C17H16O/c1-3-16(14-7-5-4-6-8-14)17(18)15-11-9-13(2)10-12-15/h3-12H,1-2H3

InChI Key

NFNFHMZRHRALEP-UHFFFAOYSA-N

Canonical SMILES

CC=C(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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